5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
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Overview
Description
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: is an organic compound that features a brominated indole core and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Borylation: The brominated indole is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various derivatives.
Cross-Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Substituted Indoles: Products with various functional groups replacing the bromine atom.
Biaryl Compounds: Products formed through cross-coupling reactions, useful in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Biology and Medicine
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Bioconjugation: Utilized in the synthesis of bioconjugates for targeted drug delivery and imaging.
Industry
Materials Science: Applied in the synthesis of advanced materials, including polymers and electronic materials.
Agriculture: Explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole depends on its application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, its mechanism would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole: Similar structure but with a pyrrole core instead of indole.
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzimidazole: Features a benzimidazole core, offering different reactivity and applications.
Uniqueness
The uniqueness of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole lies in its combination of a brominated indole core and a boronic ester group, which provides a versatile platform for various chemical transformations and applications in multiple fields.
Properties
IUPAC Name |
5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHISLBKTIBODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681924 |
Source
|
Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-92-5 |
Source
|
Record name | 1H-Indole, 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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